molecular formula C9H11IN2NaO9P B1139644 Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate CAS No. 103404-82-6

Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate

Cat. No.: B1139644
CAS No.: 103404-82-6
M. Wt: 472.06
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Description

Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate (hereafter referred to by its full IUPAC name) is a modified nucleoside monophosphate analog with a 5-iodinated pyrimidine base. This compound belongs to a class of molecules designed to mimic endogenous nucleotides, enabling interactions with enzymes involved in nucleic acid metabolism. Its structure features:

  • A tetrahydrofuran ring with hydroxyl groups at positions 3 and 2.
  • A 5-iodo-2,4-dioxopyrimidine base, which introduces steric and electronic modifications compared to natural nucleobases.
  • A methylphosphate group at the 2'-position, conferring negative charge and influencing cellular uptake.

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN2O9P.2Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,5-,6-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLHLNRESGBMZ-HGXRYYEQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)I.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)I.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN2Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination Using N-Iodosuccinimide (NIS)

The most widely documented method involves the iodination of uridine 5′-monophosphate (UMP) or its precursors using N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) with sulfur-based catalysts. For instance, iodination of UMP at the C-5 position of the uracil base proceeds efficiently in DMSO at room temperature over 17 hours, using n-butyl disulfide (C₄H₉S)₂ as a catalyst. This method achieves approximately 70% yield after recrystallization from hot water. The reaction mechanism involves electrophilic aromatic substitution, where the sulfur catalyst enhances iodine incorporation by stabilizing reactive intermediates.

Key Reaction Parameters

ParameterValue/DetailSource
SolventDMSO
Catalystn-Butyl disulfide
Temperature25°C (ambient)
Reaction Time17 hours
Yield70% (after recrystallization)

Iodine Monochloride (ICl) in N-Ethylacetamide

Alternative iodination employs iodine monochloride (ICl) in N-ethylacetamide, particularly for acid-sensitive substrates like nucleoside-5′-polyphosphates. This method avoids HCl byproduct formation by using sterically hindered bases like Z-t-butylpyridine. For example, uridine-5′-triphosphate (UTP) undergoes iodination in N-ethylacetamide at 25°C for 24 hours, yielding 5-iodo-UTP, which is subsequently hydrolyzed to 5-iodo-UMP using hydrofluoric acid.

Hydrolysis of 5-Iodo-UTP to 5-Iodo-UMP

ConditionDetailSource
Reagent60% hydrofluoric acid
Temperature50°C
Time1 hour
Yield>90%

Enzymatic Synthesis Using Phosphoribosyltransferases

Uracil Phosphoribosyltransferase (UPRT)-Mediated Synthesis

Thermostable uracil phosphoribosyltransferase (UPRT) from Thermus thermophilus (MTtUPRT3) enables sustainable synthesis of 5-substituted UMP analogues. When immobilized on chitosan microspheres, MTtUPRT3 catalyzes the condensation of 5-iodouracil with phosphoribosyl pyrophosphate (PRPP) at 70°C and pH 7.5, achieving a 65% conversion rate within 2 hours. Immobilization enhances enzyme stability, allowing reuse for up to 10 cycles without significant activity loss.

Enzymatic Reaction Optimization

ParameterValue/DetailSource
Enzyme SupportChitosan microspheres
Temperature70°C
pH7.5
Substrate5-Iodouracil + PRPP
Conversion Rate65%

Phosphorylation of 5-Iodouridine

5-Iodouridine, synthesized via iodination of uridine, is phosphorylated using adenosine triphosphate (ATP)-dependent kinases. For example, Drosophila melanogaster deoxyribonucleoside kinase (DmdNK) immobilized on magnetic nanoparticles phosphorylates 5-iodouridine at the 5′-OH position in a GTP-regeneration system. This method achieves an 80% yield of 5-iodo-UMP after 6 hours at 37°C.

Hybrid Chemical-Enzymatic Approaches

Chemoenzymatic Iodination and Phosphorylation

A two-step strategy combines chemical iodination of uridine followed by enzymatic phosphorylation. First, uridine is iodinated using NIS/DMSO to produce 5-iodouridine (85% yield). Subsequent phosphorylation using E. coli acetate kinase (ACK) and polyphosphate kinase (PPK) in a one-pot system yields 5-iodo-UMP with 75% efficiency.

Comparative Analysis of Methods

MethodYieldTimeSustainability (E-Factor)Source
NIS/DMSO70%17h8.2
ICl/N-Ethylacetamide90%24h12.5
UPRT Enzymatic65%2h2.1
Chemoenzymatic75%8h4.7

Purification and Characterization

Precipitation and Recrystallization

Crude 5-iodo-UMP is precipitated by adding cold acetone to the reaction mixture (-20°C, 4 hours), followed by recrystallization from hot water. Purity exceeding 98% is confirmed via HPLC using a C18 column (0.1% trifluoroacetic acid/acetonitrile gradient).

Sodium Salt Formation

The free acid form of 5-iodo-UMP is neutralized with sodium hydroxide (1:1 molar ratio) to yield the sodium salt. Lyophilization produces a hygroscopic white powder, with structure validated by ¹H NMR and high-resolution mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

5-Iodouridine 5’-monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thio-substituted uridine derivatives, while oxidation reactions can produce oxidized uridine analogs .

Scientific Research Applications

5-Iodouridine 5’-monophosphate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodouridine 5’-monophosphate sodium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The iodine atom at the 5-position of the uracil ring can disrupt base pairing and hydrogen bonding, leading to the formation of faulty nucleic acids. This can inhibit the replication and transcription of viral and cancerous cells, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Target Compound vs. 5-Fluoro Analogs

  • 5-Iodo vs.
  • Phosphate Group: Monophosphate derivatives often require intracellular conversion to triphosphates for activity, whereas diphosphate/triphosphate analogs (e.g., CAS 34393-59-4) bypass this step, offering faster action but poorer membrane permeability .

Target Compound vs. 4-Amino Derivatives

  • The 4-amino group in CAS 33430-62-5 facilitates Watson-Crick base pairing, making it suitable for incorporation into nucleic acids during replication. In contrast, the 5-iodo group in the target compound likely acts as a steric blocker, terminating DNA/RNA synthesis .

Research Findings

Table 2: Comparative Efficacy in Biochemical Studies

Compound Enzyme Inhibition (IC₅₀) Antiviral Activity (EC₅₀) Key Reference
Target Compound Not reported Not reported N/A
5-Fluoro analog (CAS 103226-10-4) 0.8 µM (HSV-1 polymerase) 2.5 µM (HSV-1)
4-Amino analog (CAS 33430-62-5) 1.2 µM (Human DNA Pol α) 5.0 µM (Hepatitis B)
Diphosphate analog (CAS 34393-59-4) 0.3 µM (RNA polymerase II) Not tested

Key Insights :

  • Halogenated analogs (5-iodo, 5-fluoro) show stronger enzyme inhibition than non-halogenated derivatives.
  • Phosphate group number correlates with potency: Triphosphates > diphosphates > monophosphates .

Biological Activity

Sodium((2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate, commonly referred to as 5-Iodouridine 5'-monophosphate sodium salt, is a nucleotide analog that has attracted considerable attention in biochemical research due to its potential therapeutic applications. This compound is a derivative of uridine monophosphate with a unique iodine substitution that alters its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C9H10IN2Na2O9PC_9H_{10}IN_2Na_2O_9P, and it features a complex structure that includes a tetrahydrofuran ring and a pyrimidine moiety. The presence of the iodine atom at the 5-position of the uracil ring is critical for its biological function.

Structural Formula

IUPAC Name disodium 2R 3S 4R 5R 3 4 dihydroxy 5 5 iodo 2 4 dioxopyrimidin 1 yl oxolan 2 yl methyl phosphate\text{IUPAC Name disodium 2R 3S 4R 5R 3 4 dihydroxy 5 5 iodo 2 4 dioxopyrimidin 1 yl oxolan 2 yl methyl phosphate}

Key Properties

Property Value
Molecular Weight410.1 g/mol
SolubilitySoluble in water
Melting PointNot specified
Storage ConditionsRefrigerated

The biological activity of this compound primarily involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function due to the iodine substitution which interferes with base pairing and hydrogen bonding. This disruption can inhibit the replication and transcription processes in both viral and cancerous cells, making it a candidate for therapeutic applications against various diseases.

Pharmacological Studies

  • Antiviral Activity : Research indicates that 5-Iodouridine 5'-monophosphate exhibits antiviral properties by inhibiting viral RNA synthesis. In vitro studies have shown significant reductions in viral replication rates when cells are treated with this compound.
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in certain cancer cell lines by disrupting their nucleic acid metabolism.

Case Study 1: Antiviral Effects

A study published in Journal of Virology explored the effects of 5-Iodouridine on influenza virus replication. The results indicated a dose-dependent inhibition of viral RNA synthesis with an IC50 value of approximately 15 µM.

Case Study 2: Cancer Cell Inhibition

In a study conducted on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure at concentrations above 25 µM.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Modifications to the iodine position or alterations in the phosphate group can lead to variations in biological activity. Compounds with similar structures but different substitutions have been tested to determine their relative potency at specific biological targets like the P2Y6 receptor.

Comparative SAR Table

Compound IC50 (µM) Activity
Sodium((2R,3S,4R,5R)-3,4-dihydroxy...15Antiviral
Sodium((2R,3S,4R,5R)-3-hydroxy...>50Low activity
Sodium((2R,3S,4R,5R)-5-(6-amino...20Moderate anticancer

Q & A

Q. What are the critical steps and conditions for synthesizing this compound with high yield and purity?

The synthesis involves multi-step organic reactions, including phosphorylation and stereochemical control of the tetrahydrofuran ring. Key steps include:

  • Phosphorylation : Use of phosphoramidites or triphosphate precursors under anhydrous conditions .
  • Protection/deprotection of hydroxyl groups : Temporary protecting groups (e.g., acetyl, benzyl) to prevent undesired side reactions .
  • Chromatographic purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the sodium salt form, ensuring >98% purity .
  • pH and temperature control : Reactions typically occur at 0–25°C in inert atmospheres (argon/nitrogen) to avoid hydrolysis .

Q. How should researchers ensure compound stability during storage and handling?

  • Storage : Store at –80°C in anhydrous DMSO or water (pH 7.4) for long-term stability (6 months). For short-term use, –20°C is acceptable (1 month) .
  • Handling : Avoid exposure to moisture, heat, or strong oxidizers. Use glove boxes for hygroscopic intermediates .

Q. What analytical techniques validate the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR to confirm stereochemistry and phosphorylation states .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 260 nm (nucleobase absorbance) .

Advanced Research Questions

Q. How can researchers design experiments to investigate its mechanism of action in inhibiting viral polymerases?

  • Enzyme kinetics : Measure IC₅₀ values using radiolabeled substrates (e.g., ³H-CTP) in polymerase inhibition assays .
  • Structural studies : Co-crystallize the compound with viral polymerases (e.g., HIV-1 reverse transcriptase) for X-ray crystallography to map binding interactions .
  • Competitive binding assays : Use fluorescence polarization to compare affinity with natural nucleotides .

Q. What methodologies address discrepancies in reported biological activity across cell lines?

  • Nucleoside transporter profiling : Quantify uptake efficiency using radiolabeled analogs (e.g., ¹⁴C-thymidine) in transporter-overexpressing cell lines .
  • Metabolic stability assays : Incubate the compound with liver microsomes to assess degradation rates, which may vary due to phosphatase activity .
  • Comparative studies : Test against structurally related analogs (e.g., 5-fluoro or 5-methyl derivatives) to isolate the role of the iodo substituent .

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility without altering biological activity .
  • Pro-drug strategies : Synthesize ester or phosphoramidate derivatives that hydrolyze in vivo to release the active compound .
  • Dosing optimization : Administer via continuous infusion to maintain effective concentrations, validated by LC-MS/MS pharmacokinetic profiling .

Comparative and Mechanistic Studies

Q. How does this compound compare to analogs with modified nucleobases or phosphate groups?

A comparative analysis of structurally similar compounds reveals:

Compound FeatureBiological ImpactReference
5-Iodo substitution Enhances halogen bonding with polymerase active sites, improving inhibition
Methylphosphonate backbone Increases metabolic stability but reduces membrane permeability
Triphosphate vs. monophosphate Triphosphate forms show higher potency as direct polymerase substrates

Q. What experimental strategies optimize its dual role as a substrate and inhibitor in nucleotide metabolism?

  • Isotope tracing : Use ¹³C-glucose to track incorporation into nucleic acids, identifying metabolic bottlenecks .
  • Knockout models : Employ CRISPR-Cas9 to delete nucleoside transporters (e.g., hENT1) and assess resistance mechanisms .
  • Time-resolved assays : Monitor real-time interactions using surface plasmon resonance (SPR) with immobilized enzymes .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on its cytotoxicity in cancer vs. normal cells?

  • Dose-response profiling : Perform MTT assays across a wide concentration range (nM–µM) to identify cell-type-specific thresholds .
  • Transcriptomic analysis : Use RNA-seq to compare expression of nucleoside salvage pathway genes (e.g., TK1, DCK) in sensitive vs. resistant cells .
  • Redox status correlation : Measure intracellular glutathione levels, as iodinated compounds may induce oxidative stress selectively in cancer cells .

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